![molecular formula C11H11ClN2O3 B7938205 1-(3-Chloro-5-nitrobenzoyl)pyrrolidine](/img/structure/B7938205.png)
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine
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Overview
Description
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine is a chemical compound with the molecular formula C11H11ClN2O3 It is characterized by the presence of a pyrrolidine ring attached to a benzoyl group that is substituted with chlorine and nitro groups
Preparation Methods
The synthesis of 1-(3-Chloro-5-nitrobenzoyl)pyrrolidine typically involves the reaction of 3-chloro-5-nitrobenzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane and may require a catalyst to improve the yield and selectivity of the product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions where the nitro group is converted to an amine group.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives with modified functional groups.
Scientific Research Applications
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-nitrobenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The nitro and chlorine substituents play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-Chloro-4-nitrobenzoyl)pyrrolidine: Similar structure but with a different position of the nitro group.
1-(3-Bromo-5-nitrobenzoyl)pyrrolidine: Contains a bromine atom instead of chlorine.
1-(3-Chloro-5-nitrobenzoyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
These compounds share similar chemical properties but differ in their reactivity, stability, and potential applications. The unique combination of substituents in this compound makes it distinct and valuable for specific research and industrial purposes.
Biological Activity
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a chloro and nitro group on the benzoyl moiety, which may influence its biological interactions. The compound can undergo various chemical reactions, including reduction and substitution, which may affect its biological activity.
Antimicrobial Properties
Research indicates that compounds containing pyrrolidine rings often exhibit significant antimicrobial activity. A study highlighted that halogen substitutions (such as chlorine) at specific positions on the pyrrole structure are closely related to antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus faecium) .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | MRSA | TBD |
Pyralomycin | Pseudomonas fluorescens | 32 |
Armeniaspiroles A-C | MRSA, VRE | 64 |
The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects .
Study on Antimicrobial Activity
A recent study investigated the biological activities of pyrrolidine derivatives, including this compound. The study found that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups such as nitro and chloro significantly enhances the antimicrobial potency .
Synthesis and Evaluation
Another research focused on synthesizing various pyrrolidine derivatives and evaluating their activity against advanced glycation end products (AGEs), which are implicated in diabetic complications. The synthesized compounds were screened for their ability to inhibit AGE formation, showing promising results that could be related to the presence of the nitro group in this compound .
Properties
IUPAC Name |
(3-chloro-5-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-3-1-2-4-13/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDCTERGTGENLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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